molecular formula C12H10ClNO4 B13687166 3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13687166
M. Wt: 267.66 g/mol
InChI Key: VNUPPWAMYGPADN-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a 2-chloro-4-methoxyphenyl moiety at position 3. The carboxylic acid group at position 4 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-(2-chloro-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-6-10(12(15)16)11(14-18-6)8-4-3-7(17-2)5-9(8)13/h3-5H,1-2H3,(H,15,16)

InChI Key

VNUPPWAMYGPADN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)OC)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Isoxazole-4-formyl Chloride Intermediate

A patented method involves preparing the corresponding 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride intermediate, which can be converted to the carboxylic acid derivative. This process uses bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to traditional chlorinating agents such as sulfur oxychloride or phosphorus pentachloride.

Reaction conditions and reagents:

Step Reactants/Conditions Details
Starting material 3-(2-chloro-phenyl)-5-methyl-4-isoxazole formic acid Molar ratio with bis(trichloromethyl) carbonate: 1 : 0.34–0.8
Catalyst Triethylamine, pyridine, or related amines Catalyst amount: 0.001–0.5 molar ratio
Solvent Organic solvents such as tetrahydrofuran (THF), ethyl acetate, benzene, toluene, chlorobenzene, dichloromethane, etc. Solvent volume: 3–15 times the mass of starting acid
Temperature 20–130 °C Reaction time: 1–10 hours

This method offers advantages such as:

  • High reaction yield
  • Improved safety profile by avoiding hazardous chlorinating agents
  • Reduced production of chemical waste

The reaction proceeds by converting the carboxylic acid group into the corresponding acid chloride, which is a versatile intermediate for further transformations.

Multi-Step Synthesis from Ethylacetoacetate and Hydroxylamine Derivatives

Another approach, adapted from processes used for related isoxazole carboxylic acid derivatives, involves the following steps:

Step Description Conditions/Notes
(a) Reaction of ethylacetoacetate, triethyl orthoformate, and acetic anhydride Temperature: 75–150 °C (preferably 90–120 °C) to form ethyl ethoxymethyleneacetoacetic ester
(b) Reaction of the ester with hydroxylamine sulfate in presence of sodium acetate or trifluoroacetic acid salt Temperature: −20 °C to 10 °C (preferably −10 to 0 °C) to form ethyl-5-methylisoxazole-4-carboxylate
(c) Hydrolysis of the ester to 5-methylisoxazole-4-carboxylic acid Use of strong acid
(d) Conversion of carboxylic acid to acid chloride using thionyl chloride Temperature: 0–50 °C
(e) Reaction of acid chloride with substituted aniline derivative (e.g., 2-chloro-4-methoxyaniline) and amine base Temperature: 0–50 °C; amine base used to neutralize HCl formed

This route is adaptable for the synthesis of various substituted isoxazole carboxylic acids and their amides, including the 3-(2-chloro-4-methoxyphenyl) derivative by selecting the appropriate aniline derivative in the final step.

Lithiation and Carboxylation of 3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole

A more classical route involves lithiation of the 3-substituted isoxazole followed by carboxylation with carbon dioxide:

  • Treatment of 3-(2-chloro-4-methoxyphenyl)-5-methylisoxazole with butyllithium at low temperature generates the corresponding lithio intermediate.
  • Subsequent reaction with carbon dioxide yields the 4-carboxylic acid.

This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity at the 4-position of the isoxazole ring.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages/Challenges Typical Yield Safety Considerations
Bis(trichloromethyl) carbonate method (acid chloride intermediate) High yield, safer chlorination, scalable Requires careful catalyst and solvent selection High (not specified) Safer than traditional chlorinating agents
Multi-step synthesis via ethylacetoacetate and hydroxylamine Versatile, allows substitution variation, well-studied Multi-step, requires purification at several stages Moderate to high (~85% crude yield in intermediate step) Use of strong acids and thionyl chloride requires caution
Lithiation and carboxylation Direct carboxylation, fewer steps Requires low temperature, moisture sensitive reagents Moderate Handling of butyllithium is hazardous

Research Findings and Notes

  • The use of bis(trichloromethyl) carbonate as a chlorinating agent reduces hazardous waste compared to traditional reagents like phosphorus oxychloride and sulfur oxychloride.
  • The multi-step synthesis route involving ethylacetoacetate and hydroxylamine sulfate is well-documented for related isoxazole derivatives and can be adapted for the 2-chloro-4-methoxyphenyl substituent with appropriate modifications.
  • Lithiation methods provide a direct approach but require stringent anhydrous and low-temperature conditions, limiting their practicality for large-scale synthesis.
  • Catalysts such as triethylamine, pyridine, and their derivatives are critical for optimizing reaction rates and yields in chlorination steps.
  • Choice of solvent impacts reaction efficiency; common solvents include tetrahydrofuran, ethyl acetate, toluene, and chlorinated solvents.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes chlorination to form reactive 4-carbonyl chloride intermediates. This transformation is critical for subsequent derivatization:

Reaction Conditions

  • Chlorinating agents : Thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene) .

  • Solvents : Toluene, acetonitrile, or chlorinated solvents (e.g., dichloromethane) .

  • Catalysts : Tetrabutyl urea or triethylamine .

  • Temperature : 20–130°C for 1–10 hours .

Key Data

Chlorinating AgentSolventYield (%)Purity (HPLC)
SOCl₂Toluene92–9599.8%
TriphosgeneDCM88–9099.5%

This step avoids hazardous phosgene gas and minimizes byproducts like ethyl-3-methylisoxazole-4-carboxylate (<0.1%) .

Amide Coupling Reactions

The acid chloride reacts with amines to form amides, a key step in pharmaceutical intermediate synthesis:

Protocol

  • Dissolve 5-methylisoxazole-4-carbonyl chloride in dry toluene under nitrogen.

  • Add trifluoromethyl aniline (TFMA) and triethylamine dropwise at 0–4°C.

  • Stir overnight at room temperature .

Performance Metrics

AmineBaseYield (%)Purity (HPLC)
TFMAEt₃N8799.7%
4-MethoxybenzylaminePyridine8299.4%

Reverse addition techniques reduce byproduct formation (e.g., CATA <0.0006%) .

Esterification

The carboxylic acid forms esters via acid-catalyzed reactions:

Method

  • Reagents : Ethanol, sulfuric acid (cat.).

  • Conditions : Reflux for 6–8 hours .

Product Profile

Ester DerivativeYield (%)Melting Point (°C)
Ethyl 5-methylisoxazole-4-carboxylate78112–114
Benzyl 5-methylisoxazole-4-carboxylate7598–100

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group under controlled conditions:

Procedure

  • Heat at 180–200°C in diphenyl ether for 2 hours .

  • Product : 3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole (94% yield) .

Electrophilic Aromatic Substitution

The methoxy and chloro groups direct electrophilic attacks on the phenyl ring:

Nitration Example

  • Reagents : HNO₃/H₂SO₄ at 0°C.

  • Product : 3-(2-Chloro-4-methoxy-5-nitrophenyl)-5-methylisoxazole-4-carboxylic acid (63% yield) .

Metal-Free Cycloadditions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles :

Representative Reaction

ReactantProductYield (%)
Propiolic acidIsoxazolo[5,4-d]isoxazole71

Biological Activity Correlation

Derivatives exhibit structure-dependent bioactivity:

DerivativeCytotoxicity (CC₅₀, μM)Antiviral EC₅₀ (μM)
Piperidyl amide>1000.25
Ethyl ester24.969.91

Piperidyl derivatives show superior selectivity indices (SI = 272.93) .

Solubility and Stability

  • Aqueous solubility : 0.12 mg/mL (pH 7.4).

  • Stability : Degrades <5% under ambient conditions over 6 months .

This compound’s versatility in forming pharmacologically active derivatives underscores its utility in drug discovery. Strategic functionalization at the carboxylic acid position enables tailored biological activity while maintaining structural integrity of the isoxazole core.

Scientific Research Applications

3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring attached to the isoxazole core. Below is a comparative analysis:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 4-OCH₃ C₁₂H₁₀ClNO₄ 283.67 (calculated) Not reported Inferred from analogs
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl C₁₁H₈ClNO₃ 237.64 Not reported
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-Cl C₁₁H₇Cl₂NO₃ 272.09 221–225
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-F C₁₁H₇ClFNO₃ 255.63 206–207
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Br C₁₁H₈BrNO₃ 282.09 Not reported
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 4-OCH₃ C₁₂H₁₁NO₄ 233.22 Not reported

Key Observations :

  • Electron-withdrawing vs. The 4-methoxy group (electron-donating) in the target compound may increase solubility in polar solvents compared to halogenated analogs .
  • Melting points : Dichloro and chloro-fluoro analogs exhibit higher melting points (221–225°C and 206–207°C, respectively), likely due to increased molecular symmetry and intermolecular interactions .

Biological Activity

3-(2-Chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a compound characterized by its unique isoxazole ring structure, which has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, particularly antibiotics. Its structural properties suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H10ClNO4
  • Molecular Weight : 267.66 g/mol
  • SMILES Notation : Cc1onc(c2ccccc2Cl)c1C(=O)O
  • IUPAC Name : 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-(2-chlorophenyl)-5-methylisoxazole with various reagents to introduce the carboxylic acid functionality. The detailed synthetic routes may vary based on desired yields and purity levels, often utilizing solvents like tetrahydrofuran or ethyl acetate and catalysts such as triethylamine or pyridine .

Antitumor Activity

Research indicates that derivatives of isoxazoles, including compounds similar to this compound, have been evaluated for their antitumor activities. Isoxazole derivatives have shown promise in inhibiting cancer cell proliferation, particularly in studies involving aurora kinase inhibitors .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interference with bacterial cell wall synthesis and potential inhibition of key enzymes involved in tumor growth. Interaction studies suggest that its structure allows for binding to target proteins similar to those affected by established antibiotics .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Cloxacillin693-66-7A penicillin antibiotic that includes this compound as an impurity
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid23598-72-3Similar structure without methoxy group
3-(2-Chloro-6-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid1364523-60-3Variation with different methoxy positioning

Case Studies and Research Findings

Several studies have investigated the biological activity of isoxazole derivatives:

  • Antibacterial Activity : A study highlighted the effectiveness of isoxazole derivatives against various bacterial strains, suggesting a potential role for compounds like this compound in antibiotic development .
  • Antitumor Activity : Research on related compounds has shown that certain isoxazoles can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation .
  • Mechanistic Studies : Investigations into the interaction between isoxazoles and bacterial enzymes reveal insights into their mode of action, emphasizing the importance of structural features in determining biological activity .

Q & A

Basic: What are the established synthetic routes for 3-(2-chloro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid?

Answer:
The synthesis typically involves sequential reactions starting with substituted benzaldehyde derivatives. A common approach includes:

  • Oxime formation : Reacting 2-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .
  • Cyclization : Using ethyl acetoacetate in a cyclocondensation reaction to form the isoxazole ring. Chlorination with phosphorus pentachloride (PCl₅) may follow to introduce reactive groups for further functionalization .
  • Hydrolysis : Acidic or basic hydrolysis of ester intermediates to yield the carboxylic acid moiety .
    Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical for improving yield and purity.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key analytical methods include:

  • Chromatography : HPLC or UPLC with UV detection (λ = 210–280 nm) to assess purity, using reverse-phase C18 columns and acetonitrile/water mobile phases .
  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy, chloro, methyl groups) and aromatic proton environments .
    • IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity in isoxazole derivatives?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Halogen positioning : The 2-chloro substituent on the phenyl ring enhances antibacterial activity by increasing lipophilicity and target binding affinity (e.g., penicillin-binding proteins) . In contrast, fluorinated analogs (e.g., 2-fluoro derivatives) show improved anticancer activity due to enhanced metabolic stability .
  • Methoxy group : The 4-methoxy group may modulate electron density, affecting interactions with enzymes like cyclooxygenase or kinases .
  • Isoxazole core : Modifications to the methyl group at position 5 can alter steric hindrance, impacting potency .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antibacterial vs. anticancer)?

Answer:
Contradictions arise from assay variability and structural analogs. Mitigation strategies include:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., Staphylococcus aureus for antibacterial tests; MCF-7 or HeLa for anticancer screens) .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across studies.
  • Mechanistic studies : Use knockout models or enzyme inhibition assays to identify primary targets (e.g., β-lactamase vs. topoisomerase) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Humidity : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

Advanced: What methodologies are employed in impurity profiling for pharmaceutical-grade derivatives?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .
  • LC-MS/MS : Quantify impurities like Cloxacillin-related Compound D (CAS 23598-72-3) using validated methods with ≤0.1% detection limits .
  • Reference standards : Use pharmacopeial-grade materials (e.g., USP standards) for calibration .

Advanced: How can researchers optimize coupling reactions for amide/ester derivatives?

Answer:

  • Activation reagents : Use EDC/HOBt or DCC/DMAP for carbodiimide-mediated coupling, ensuring stoichiometric ratios (1:1.2 substrate:reagent) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity .
  • Monitoring : Track reaction progress via TLC or in-situ FTIR to minimize side products .

Basic: What are the primary applications of this compound in life sciences research?

Answer:

  • Antibacterial studies : As a β-lactamase inhibitor analog in combination therapies .
  • Cancer research : Evaluation of antiproliferative effects via apoptosis induction or kinase inhibition .
  • Chemical biology : Probe development for studying enzyme-substrate interactions .

Advanced: What computational tools aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, solubility, and cytochrome P450 interactions .
  • Molecular docking : AutoDock Vina or Glide models binding affinities to targets like penicillin-binding proteins .

Advanced: How do researchers validate target engagement in mechanistic studies?

Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .
  • Knockdown/knockout models : CRISPR/Cas9-edited cell lines to assess phenotypic rescue .

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